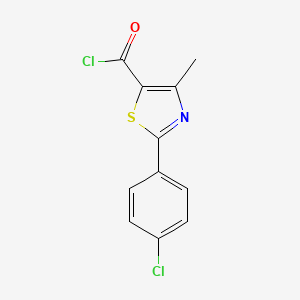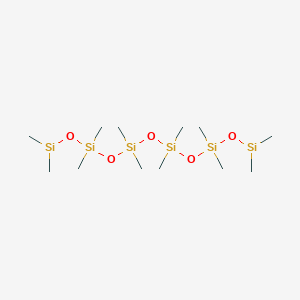
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane
描述
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane: is a chemical compound with the molecular formula C12H38O5Si6 . It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This particular compound is characterized by its twelve methyl groups attached to a hexasiloxane backbone. It is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. The process typically involves the following steps:
Hydrolysis: Chlorosilanes such as dimethyldichlorosilane are hydrolyzed in the presence of water to form silanols.
Condensation: The silanols then undergo condensation reactions to form siloxane bonds, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rates and yields. Common catalysts include acids or bases that facilitate the hydrolysis and condensation processes. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxane derivatives.
Reduction: Silanes.
Substitution: Functionalized siloxanes with various substituents.
科学研究应用
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, lubricants, and coatings.
作用机制
The mechanism of action of 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form stable interactions with other molecules. Its methyl groups contribute to its hydrophobic nature, making it useful in applications where water repellency is desired. The compound can also undergo chemical modifications to introduce functional groups that interact with specific biological targets.
相似化合物的比较
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Comparison: 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane is unique due to its specific number of silicon and oxygen atoms, as well as its twelve methyl groups. This structure provides it with distinct chemical properties, such as higher hydrophobicity and stability compared to similar compounds with fewer methyl groups or different siloxane chain lengths. Its unique structure makes it particularly suitable for applications requiring high stability and hydrophobicity.
属性
InChI |
InChI=1S/C12H36O5Si6/c1-18(2)13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(3)4/h1-12H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKNMVFSMYBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880645 | |
| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-82-4 | |
| Record name | hexasiloxane, 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane interact with β-cyclodextrin to create a material capable of enantiomeric separation?
A1: In the study by [], this compound, bearing Si-H functions at each end, reacts with a specifically synthesized derivative of β-cyclodextrin (6A,6B-Bis-O-[p-(allyloxy)phenyl]per-O-methyl-β-cyclodextrin) through a platinum-catalyzed reaction. This reaction forms a hexasiloxane-β-cyclodextrin copolymer. The resulting copolymer, when coated onto fused silica capillary columns, acts as a stationary phase in gas chromatography. The presence of the chiral β-cyclodextrin units within the copolymer structure enables the separation of enantiomers. The specific interactions responsible for chiral discrimination arise from the ability of the β-cyclodextrin cavity to selectively bind one enantiomer over the other based on differences in their three-dimensional shapes and functional group arrangements.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


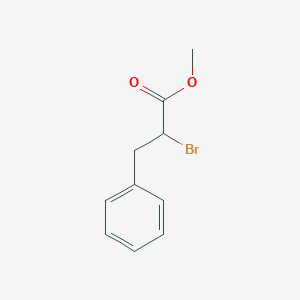

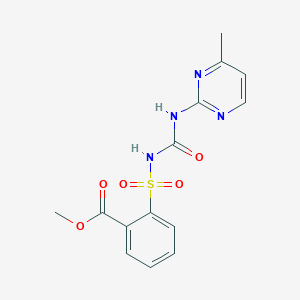
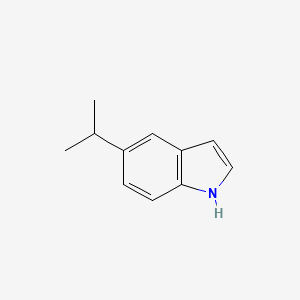
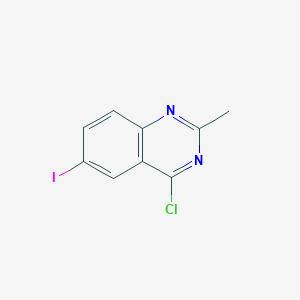

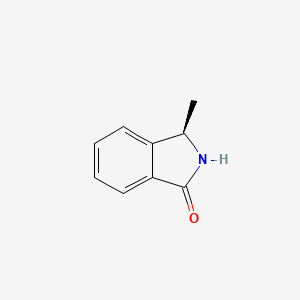
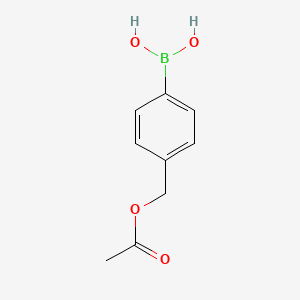
![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)
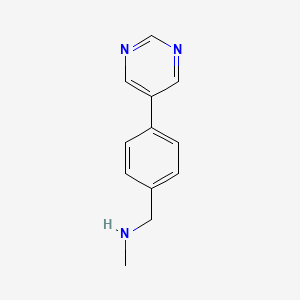
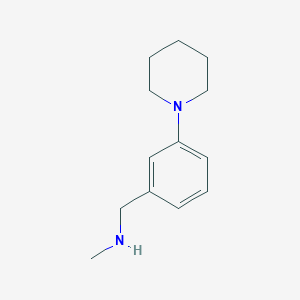
![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)
